Bisphenol A-d6 beta-D-Glucuronide

Descripción general

Descripción

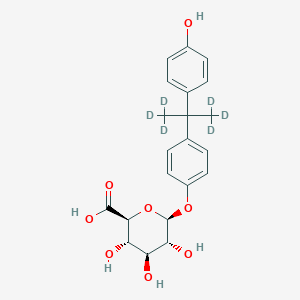

Bisphenol A-d6 beta-D-Glucuronide is a labeled metabolite of Bisphenol A. It is primarily used in scientific research to study the metabolism and biological effects of Bisphenol A. The compound has a molecular formula of C21H18D6O8 and a molecular weight of 410.45 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-d6 beta-D-Glucuronide involves the glucuronidation of Bisphenol A-d6. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Bisphenol A-d6 .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Bisphenol A-d6 beta-D-Glucuronide primarily undergoes hydrolysis reactions. It can be hydrolyzed back to Bisphenol A-d6 and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions or specific enzymes like beta-glucuronidase are commonly used.

Major Products

The major products formed from the hydrolysis of this compound are Bisphenol A-d6 and glucuronic acid .

Aplicaciones Científicas De Investigación

Metabolic Studies

Toxicokinetics of BPA : Bisphenol A-d6 beta-D-glucuronide is employed in toxicokinetic models to predict the behavior of BPA in humans and other organisms. For instance, a study utilized a feto-maternal toxicokinetic model to assess the disposition of BPA and its glucuronide conjugates, revealing insights into how maternal exposure affects fetal concentrations of these compounds . The model demonstrated that BPA is predominantly eliminated through glucuronidation, highlighting the importance of this metabolic pathway in understanding BPA's pharmacokinetics.

Urinary Excretion Studies : Research has shown that using this compound as a labeled internal standard allows for more accurate quantification of free and total BPA in human urine. This enables researchers to differentiate between biologically active free BPA and its conjugated forms, thus providing a clearer picture of human exposure levels . Such studies are vital for assessing potential health risks associated with BPA exposure.

Environmental Impact Assessments

Detection in Biological Samples : this compound is used in environmental studies to detect BPA and its metabolites in various biological samples, including human serum and urine. For example, a study conducted on mother-child pairs in South Africa found detectable levels of both BPA and its glucuronide forms, indicating widespread exposure . This underscores the compound's utility in biomonitoring efforts aimed at understanding environmental exposure levels.

Food Safety Testing : The compound has been applied in food safety assessments, particularly regarding the presence of bisphenols in food products. Analytical methods using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry have been developed to quantify bisphenol metabolites, including this compound, in food items . This application is critical for ensuring consumer safety and regulatory compliance.

Health Risk Assessments

Hormonal Disruption Studies : Research indicates that bisphenol A can disrupt normal hormonal functions, leading to various health issues. By utilizing this compound in studies examining these effects, researchers can better understand how BPA metabolites interact with endocrine systems. For instance, studies have shown correlations between maternal exposure to BPA and adverse outcomes such as altered birth weight and developmental issues in children .

Pediatric Studies : Investigations into the metabolism of BPA in infants have revealed that glucuronidation occurs efficiently even at early ages. The presence of this compound in urine samples from infants suggests that they can effectively conjugate BPA, which is crucial for understanding potential vulnerabilities during early development .

Case Studies

Mecanismo De Acción

Bisphenol A-d6 beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of Bisphenol A. It is formed in the liver by the action of UDP-glucuronosyltransferase enzymes, which add a glucuronic acid moiety to Bisphenol A-d6. This process makes Bisphenol A-d6 more water-soluble and facilitates its excretion from the body . Unlike Bisphenol A, this compound does not bind to estrogen receptors and does not exhibit estrogenic activity .

Comparación Con Compuestos Similares

Similar Compounds

Bisphenol A beta-D-Glucuronide: The non-deuterated form of Bisphenol A-d6 beta-D-Glucuronide.

Bisphenol S beta-D-Glucuronide: A similar compound formed from Bisphenol S, another widely used industrial chemical.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which make it particularly useful in isotope dilution mass spectrometry. This allows for highly accurate and precise quantification of Bisphenol A metabolites in biological samples .

Actividad Biológica

Bisphenol A-d6 beta-D-Glucuronide (BPA-d6-G) is a deuterated metabolite of Bisphenol A (BPA), widely recognized for its industrial applications and potential endocrine-disrupting properties. This compound plays a significant role in the metabolism and pharmacokinetics of BPA, particularly in understanding its biological effects and excretion pathways. This article provides a comprehensive overview of the biological activity of BPA-d6-G, including its biochemical pathways, pharmacokinetics, and implications for human health.

BPA-d6-G is formed through the process of glucuronidation, where BPA is conjugated with glucuronic acid via the enzyme uridine diphosphate glucuronosyltransferase (UGT). This transformation enhances the water solubility of BPA, facilitating its excretion from the body. The compound is primarily involved in detoxification processes, allowing for the elimination of BPA's potentially harmful effects.

Key biochemical characteristics:

- Molecular Formula: C15H16D6O7 (incorporating deuterium atoms)

- Phase II Metabolite: Represents a significant pathway for BPA detoxification.

- Enzymatic Hydrolysis: BPA-d6-G can be hydrolyzed by β-glucuronidase, leading to the release of free BPA-d6 and glucuronic acid, which may reactivate endocrine-disrupting effects in vivo.

Pharmacokinetics

The pharmacokinetic profile of BPA-d6-G reveals crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Half-life: The half-life of BPA in humans is less than 6 hours, with nearly complete urinary excretion within 24 hours.

- Urinary Excretion: Studies indicate that BPA-d6-G is detectable in human urine, confirming exposure to BPA and its metabolites .

- Bioavailability: Approximately 92.7% of administered BPA-d6 is glucuronidated during first-pass metabolism before systemic circulation .

Biological Effects and Case Studies

Research has shown that BPA and its metabolites can disrupt normal hormonal functions, potentially leading to adverse health outcomes. Several studies have highlighted the biological activity associated with BPA-d6-G:

- Endocrine Disruption:

-

Cellular Metabolism:

- In vitro studies indicate that BPA-d6-G can influence cellular signaling pathways and gene expression related to metabolic processes. Increased fat accumulation and protein expression were noted in mouse adipocytes exposed to BPA.

- Human Biomonitoring:

Data Table: Comparison of Bisphenol Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Bisphenol A beta-D-Glucuronide | Commonly found metabolite in humans | Non-deuterated form; widely studied |

| Bisphenol S beta-D-Glucuronide | Derived from Bisphenol S | Exhibits different endocrine activity |

| Bisphenol F beta-D-Glucuronide | Derived from Bisphenol F | Less studied but shares similar metabolic pathways |

| Bisulfate Conjugates | Sulfate conjugates of Bisphenols | Different phase II metabolic pathway |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-LZDRGMMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017896 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610029-53-2 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.